molecular formula C18H23NO4 B6171700 {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate CAS No. 380487-05-8

{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate

Cat. No.: B6171700
CAS No.: 380487-05-8
M. Wt: 317.4
InChI Key:
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Description

{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate is a complex organic compound with the molecular formula C18H23NO4 and a molecular weight of 317.38 g/mol . This compound features a unique structure combining a furan ring, an adamantane core, and a carbamoyl group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of furan-2-carbaldehyde with an appropriate amine to form a Schiff base, which is then reduced to yield the corresponding amine. This amine is then reacted with adamantane-1-carboxylic acid chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbamoyl group can produce the corresponding amine .

Scientific Research Applications

{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the adamantane core provides structural rigidity. The carbamoyl group can form hydrogen bonds with active site residues, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate lies in its combination of a furan ring, an adamantane core, and a carbamoyl group. This combination imparts unique chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate' involves the reaction of furan-2-ylmethanol with adamantane-1-carboxylic acid, followed by the formation of the carbamate derivative using methyl chloroformate. The resulting intermediate is then reacted with the methyl ester of the same carboxylic acid to yield the final product.", "Starting Materials": [ "Furan-2-ylmethanol", "Adamantane-1-carboxylic acid", "Methyl chloroformate", "Methyl ester of adamantane-1-carboxylic acid" ], "Reaction": [ "Step 1: Furan-2-ylmethanol is reacted with adamantane-1-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the corresponding carboxylic acid derivative.", "Step 2: The resulting carboxylic acid derivative is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form the carbamate derivative.", "Step 3: The carbamate derivative is then reacted with the methyl ester of adamantane-1-carboxylic acid in the presence of a base such as sodium hydride to yield the final product, '{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate'." ] }

CAS No.

380487-05-8

Molecular Formula

C18H23NO4

Molecular Weight

317.4

Purity

95

Origin of Product

United States

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